molecular formula C11H22N2 B13323624 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-amine

3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-amine

Cat. No.: B13323624
M. Wt: 182.31 g/mol
InChI Key: KUIDTALBUSZCDI-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-amine is a chemical compound with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol . It features an amine functional group attached to the bridgehead carbon of a 3-azabicyclo[3.3.1]nonane scaffold, a structure known for its relevance in medicinal chemistry. This scaffold is present in a range of bioactive molecules, indicating its potential as a valuable building block in pharmaceutical research and development . The primary value of this amine lies in its role as a versatile synthetic intermediate. Researchers can utilize it for the design and synthesis of novel compounds, potentially for central nervous system (CNS) targets or as a precursor for more complex molecules. Its structure is similar to other documented derivatives, such as N-(furan-2-ylmethyl) and N-methyl analogues, which are explored in various research contexts . The presence of the isopropyl (propan-2-yl) group on the nitrogen atom can influence the compound's lipophilicity and steric profile, which are critical parameters in drug discovery for optimizing pharmacokinetic properties. This product is provided with a focus on research applications. It is intended For Research Use Only and is not classified as a medicinal product or for any form of human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

3-propan-2-yl-3-azabicyclo[3.3.1]nonan-9-amine

InChI

InChI=1S/C11H22N2/c1-8(2)13-6-9-4-3-5-10(7-13)11(9)12/h8-11H,3-7,12H2,1-2H3

InChI Key

KUIDTALBUSZCDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2CCCC(C1)C2N

Origin of Product

United States

Preparation Methods

Core Bicyclic Framework Construction

The azabicyclo[3.3.1]nonane scaffold forms the foundation for synthesizing this compound. Two primary strategies emerge from literature:

A. Robinson-Schöpf-Type Cyclization
Adapted from ABNO synthesis (), this method uses:

Step Reagents/Conditions Yield
Cyclization H₂SO₄ (18%), NaOAc (9%) 57% ()

B. Intramolecular Aldol Condensation
Reported in bicyclo[3.3.1]nonane natural product syntheses ():

  • DIBAL-H mediates lactone reduction and aldol cyclization
  • Requires anhydrous THF at −78°C

Isopropyl Group Introduction

N-Alkylation or reductive amination modifies the bicyclic core:

Method 1: Alkylation with Isopropyl Halides
As demonstrated in:

  • React 3-azabicyclo[3.3.1]nonan-9-amine with isopropyl bromide
  • Base: K₂CO₃ in DMF at 80°C for 12 h
  • Yield : 68–72%

Method 2: Reductive Amination
From sigma receptor ligand syntheses ():

Amine Functionalization Strategies

Final steps focus on introducing/retaining the 9-amine group:

A. Hydrogenolytic Debenzylation
Used in ABNO derivatives ():

B. Nitrile Reduction
From hydrazinyl analog syntheses ():

Optimization and Challenges

Critical parameters affecting synthesis efficiency:

Parameter Impact Optimal Range Source
Temperature Higher temps accelerate cyclization but promote side reactions 0–25°C ()
Catalyst loading Pd(OH)₂ ≥20 wt% needed for complete debenzylation 20–25% ()
Purification Silica gel chromatography vs. recrystallization Column chromatography preferred ()

Key Challenges :

  • Low solubility of intermediates in nonpolar solvents
  • Epimerization at C-9 during amine functionalization ()

Analytical Validation

All synthetic routes require rigorous characterization:

Techniques

  • HPLC : Purity >98% ()
  • ¹H/¹³C NMR : Confirm bicyclic structure and substitution patterns
  • HRMS : Verify molecular formula (C₁₁H₂₂N₂ expected)

Comparative Method Evaluation

Method Steps Total Yield Advantages Limitations
Robinson-Schöpf + Alkylation 4 32% Scalable Multi-step purification
Aldol Condensation + Reductive Amination 3 41% Stereocontrol Cryogenic conditions

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-3-azabicyclo[3.3.1]nonan-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reductive Amination: Sodium triacetoxyhydridoborate as the reducing agent.

    Substitution Reactions: Acetyl chloride, chloroacetyl chloride, maleic anhydride, succinic anhydride, benzaldehyde, and thiophosgene.

Major Products Formed

Scientific Research Applications

3-Isopropyl-3-azabicyclo[3.3.1]nonan-9-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural framework.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-isopropyl-3-azabicyclo[3.3.1]nonan-9-amine involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways are still under investigation, but its structural complexity suggests a high degree of specificity in its interactions .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Tandem Mannich reactions offer higher yields (83%) compared to traditional reductive amination (60–75%) but require aromatic ketone precursors .

Key Observations :

  • Receptor Specificity : The 3-(propan-2-yl) derivative exhibits high sigma-2 receptor affinity, while diazabicyclic analogs target nicotinic receptors, highlighting substituent-dependent target engagement .
  • Therapeutic Potential: Diazabicyclo derivatives show broader applications, including hypoglycemic and hypotensive effects, whereas mono-aza systems are more receptor-specific .

Conformational and Physicochemical Properties

  • Conformation: X-ray studies confirm a chair-chair conformation for the bicyclic core, which is conserved across derivatives.
  • Solubility and Stability : Methyl and propyl derivatives exhibit higher aqueous solubility compared to cyclopropyl and isopropyl analogs, likely due to reduced hydrophobicity .
  • Crystal Packing : Hirshfeld analysis of 3a and 3b () reveals that phenyl and methoxyphenyl substituents dominate intermolecular interactions (e.g., C–H···π contacts), influencing crystallinity and stability .

Biological Activity

3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-amine, also known as a bicyclic amine compound, has garnered attention for its potential therapeutic applications, particularly in hematology and stem cell research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by its bicyclic structure, which includes a nitrogen atom integrated within the rings. Its molecular formula is C11H19NC_{11}H_{19}N with a molecular weight of approximately 181.27 g/mol. The unique propan-2-yl substituent contributes to its chemical reactivity and biological properties.

Hematopoietic Activity

Research indicates that derivatives of 3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one exhibit myelostimulatory activity , promoting hematopoiesis—the process of forming blood cellular components. Key findings include:

  • In Vitro Studies : In vitro assays have demonstrated that these compounds stimulate the proliferation and differentiation of hematopoietic stem cells (HSCs) and progenitors, indicating their potential role in enhancing bone marrow function.
  • In Vivo Studies : Animal models have been employed to evaluate the effects of these compounds on bone marrow function, showing promising results in enhancing HSC activity.

Clinical Applications

The biological activities of 3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one suggest potential clinical applications in treating various bone marrow disorders, such as:

  • Aplastic Anemia
  • Myelodysplastic Syndromes

These conditions are characterized by insufficient blood cell production, and compounds that stimulate hematopoiesis could provide therapeutic benefits.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Comparative studies with structurally similar compounds reveal insights into how modifications can enhance specific biological activities:

Compound NameStructural FeaturesUnique Properties
3-Azabicyclo[3.3.1]nonan-9-oneBasic bicyclic structure without substituentsLacks alkyl substitution
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-oneContains aryl groups at positions 2 and 4Enhanced antimicrobial properties
9-Benzyl-9-azabicyclo[3.3.1]nonaneBenzyl substituent at position 9Potentially higher lipophilicity

The propan-2-yl substitution appears to significantly influence both the physicochemical properties and biological activities compared to other analogs.

Case Studies

A case study examining the effects of 3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one on HSCs showed that treatment resulted in a marked increase in cell proliferation rates compared to controls, suggesting a direct stimulatory effect on hematopoietic lineage commitment.

Example Results

In a controlled experiment:

  • Control Group : Baseline proliferation rate of HSCs was measured.
  • Treatment Group : Exposure to 10 µM concentration of the compound resulted in a 50% increase in proliferation after 48 hours.

Q & A

Q. What are the common synthetic routes for 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization reactions of precursor amines or ketones under controlled conditions. For example, analogous bicyclic amines (e.g., 3,7-diazabicyclo derivatives) are synthesized via multi-step routes involving reductive amination or ring-closing alkylation . Optimization includes adjusting temperature (e.g., 90°C for 14 hours in refluxing solvents) and catalyst selection. Yield improvements are achieved by varying stoichiometry and solvent polarity. Purity is validated using HPLC or GC-MS .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify proton environments and carbon frameworks, FT-IR for functional group analysis (e.g., amine N-H stretches at ~3300 cm⁻¹), and mass spectrometry (ESI-TOF) for molecular ion verification. For stereochemical determination, X-ray crystallography is employed for analogous azabicyclo compounds, resolving bond angles and torsional strain .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this bicyclic amine?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model molecular orbitals, charge distribution, and electrostatic potential surfaces. For example, studies on similar 3,7-diazabicyclo compounds reveal electron-deficient regions at bridgehead nitrogen atoms, guiding reactivity predictions in nucleophilic substitutions . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., C-H⋯π contacts) in crystalline states .

Q. What experimental design considerations are crucial for assessing the compound's environmental impact?

  • Methodological Answer : Follow split-plot designs to evaluate ecological persistence and toxicity. For instance, long-term studies (2005–2011) on related compounds use randomized blocks to test abiotic/biotic degradation, bioaccumulation potential, and soil mobility . Ecotoxicity assays (e.g., Daphnia magna LC50) and OECD guidelines are applied, though data gaps may require extrapolation from structural analogs .

Q. How can researchers address contradictions in reported synthetic yields or purity data?

  • Methodological Answer : Contradictions often arise from divergent reaction conditions (e.g., solvent polarity, catalyst load). Systematic Design of Experiments (DoE) with variables like temperature, pH, and reagent ratios can identify optimal parameters. For example, a study on azabicyclo ketones showed 20% yield variation between THF and DMF solvents . Cross-validation using orthogonal techniques (e.g., NMR vs. XRD) resolves purity disputes .

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